molecular formula C3H2N2O2S B151444 4-Nitro-1,3-thiazole CAS No. 138294-23-2

4-Nitro-1,3-thiazole

Cat. No. B151444
M. Wt: 130.13 g/mol
InChI Key: HTDTXOCYWWHJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1,3-thiazole is an organic compound that belongs to the family of thiazole derivatives. It is a heterocyclic aromatic compound that contains a nitrogen and sulfur atom in its ring structure. This compound has gained significant attention due to its diverse range of biological activities and its potential use in medicinal chemistry.

Mechanism Of Action

The mechanism of action of 4-Nitro-1,3-thiazole is still not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nitro-1,3-thiazole have been studied extensively. It has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains. It has also been shown to exhibit antifungal activity against various fungal species. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to exhibit cytotoxic activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Nitro-1,3-thiazole in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit potent activity against various bacterial and fungal strains, as well as cancer cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 4-Nitro-1,3-thiazole. One potential direction is the investigation of its potential use in the treatment of multidrug-resistant bacterial infections. Another direction is the development of more potent derivatives of this compound for use in cancer therapy. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may also be further explored.

Synthesis Methods

The synthesis of 4-Nitro-1,3-thiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base. The reaction results in the formation of 4-Nitro-1,3-thiazole as a yellow crystalline solid.

Scientific Research Applications

4-Nitro-1,3-thiazole has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

138294-23-2

Product Name

4-Nitro-1,3-thiazole

Molecular Formula

C3H2N2O2S

Molecular Weight

130.13 g/mol

IUPAC Name

4-nitro-1,3-thiazole

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-1-8-2-4-3/h1-2H

InChI Key

HTDTXOCYWWHJQB-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)[N+](=O)[O-]

Canonical SMILES

C1=C(N=CS1)[N+](=O)[O-]

synonyms

Thiazole, 4-nitro-

Origin of Product

United States

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